molecular formula C9H10F7I B1305499 1-Iodo-2-(heptafluoroisopropyl)cyclohexane CAS No. 4316-00-1

1-Iodo-2-(heptafluoroisopropyl)cyclohexane

Cat. No.: B1305499
CAS No.: 4316-00-1
M. Wt: 378.07 g/mol
InChI Key: MPDWEHWICQEPCD-UHFFFAOYSA-N
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Description

1-Iodo-2-(heptafluoroisopropyl)cyclohexane is a fluorinated organic compound It is characterized by the presence of a heptafluoropropyl group and an iodine atom attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane and heptafluoropropane.

    Halogenation: Cyclohexane is first halogenated to introduce an iodine atom, forming 2-iodocyclohexane.

    Fluorination: The 2-iodocyclohexane is then reacted with heptafluoropropane under specific conditions to introduce the heptafluoropropyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and fluorination processes, utilizing specialized equipment to handle the reactive and potentially hazardous materials. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-2-(heptafluoroisopropyl)cyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Addition Reactions: The fluorinated group can participate in addition reactions with other compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide can yield 1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-hydroxycyclohexane.

Scientific Research Applications

1-Iodo-2-(heptafluoroisopropyl)cyclohexane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

    Industry: Used in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism by which 1-Iodo-2-(heptafluoroisopropyl)cyclohexane exerts its effects involves interactions with molecular targets and pathways. The fluorinated group can influence the compound’s reactivity and interactions with other molecules, while the iodine atom can participate in specific binding interactions. These properties make it a valuable tool in various chemical and biological studies.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,2,3,3,3-Heptafluoropropane: A related compound with similar fluorinated properties.

    1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Another fluorinated compound with different functional groups.

Uniqueness

1-Iodo-2-(heptafluoroisopropyl)cyclohexane is unique due to the combination of a heptafluoropropyl group and an iodine atom on a cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-iodocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F7I/c10-7(8(11,12)13,9(14,15)16)5-3-1-2-4-6(5)17/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDWEHWICQEPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(C(F)(F)F)(C(F)(F)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379274
Record name 1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-iodocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4316-00-1
Record name 1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-iodocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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